![molecular formula C15H13NO3 B11784237 (2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11784237.png)
(2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol: is a chemical compound with the molecular formula C15H13NO3 and a molecular weight of 255.27 g/mol . This compound belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. Benzoxazoles are known for their diverse biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol typically involves the reaction of 3-methoxyphenylboronic acid with 2-bromo-5-formylbenzo[d]oxazole under Suzuki coupling conditions. The reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in (2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoxazole derivatives.
科学的研究の応用
Chemistry: (2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new drugs and therapeutic agents .
Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. It is investigated for its ability to interact with specific biological targets and pathways .
Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and advanced materials with unique properties .
作用機序
The mechanism of action of (2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
- 2-(3-Methoxyphenyl)benzo[d]oxazol-6-amine
- 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline
- 2-Methyl-1,3-benzoxazol-5-amine
- [2-(Benzyloxy)-3-methoxyphenyl]methanol
Comparison:
- 2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol is unique due to the presence of a hydroxyl group at the 5-position of the benzoxazole ring, which imparts distinct chemical reactivity and biological activity.
- 2-(3-Methoxyphenyl)benzo[d]oxazol-6-amine differs by having an amine group at the 6-position, which affects its chemical properties and potential applications.
- 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline has a different substitution pattern and ring structure, leading to variations in its reactivity and uses.
- 2-Methyl-1,3-benzoxazol-5-amine and [2-(Benzyloxy)-3-methoxyphenyl]methanol are structurally related but have different functional groups, influencing their chemical behavior and applications.
特性
分子式 |
C15H13NO3 |
|---|---|
分子量 |
255.27 g/mol |
IUPAC名 |
[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]methanol |
InChI |
InChI=1S/C15H13NO3/c1-18-12-4-2-3-11(8-12)15-16-13-7-10(9-17)5-6-14(13)19-15/h2-8,17H,9H2,1H3 |
InChIキー |
QEVQOCGVDGFKDM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



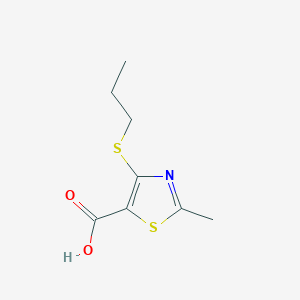
![1-(2-Fluorobenzo[d]oxazol-4-yl)ethanone](/img/structure/B11784173.png)


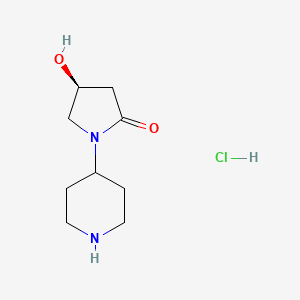


![1,2,3,4-Tetrahydropyrido[2,3-d]pyridazin-5(6H)-one hydrochloride](/img/structure/B11784208.png)
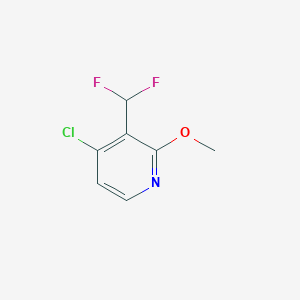
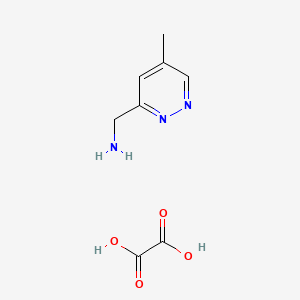
![2-(2-Methoxyphenyl)-5-nitrobenzo[d]oxazole](/img/structure/B11784224.png)
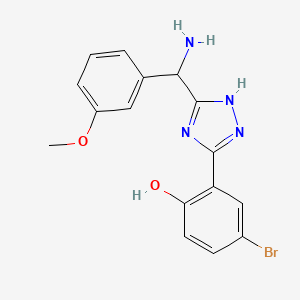
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11784245.png)
